3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a chromenone core, and a diethylcarbamate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate” is a derivative of chromen, also known as chromone . Chromone derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Chromone derivatives are often involved in interactions with biological targets that lead to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Chromone derivatives have been found to affect a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Carbamoylation: The final step involves the reaction of the bromophenyl chromenone intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired diethylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The diethylcarbamate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized chromenone derivatives.
Reduction: Formation of reduced chromenone derivatives.
Hydrolysis: Formation of the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl methylcarbamate: Similar structure but with a methylcarbamate moiety instead of diethylcarbamate.
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate: Similar structure but with a chlorophenyl group instead of bromophenyl.
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl ethylcarbamate: Similar structure but with an ethylcarbamate moiety instead of diethylcarbamate.
Uniqueness
The presence of the diethylcarbamate moiety in 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate may confer unique properties such as enhanced lipophilicity and membrane permeability, distinguishing it from similar compounds.
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOULBQKSQVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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